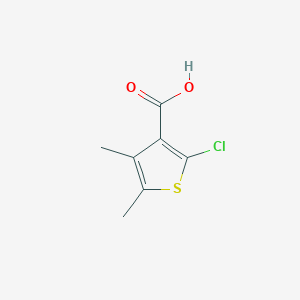

2-Chloro-4,5-dimethylthiophene-3-carboxylic acid

描述

属性

IUPAC Name |

2-chloro-4,5-dimethylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOUQQNIVWWNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Chloro-4,5-dimethylthiophene-3-carboxylic acid is a thiophene derivative characterized by a chlorine atom at the second position and two methyl groups at the fourth and fifth positions. Its molecular formula is C₇H₇ClO₂S, and it has garnered attention for its potential biological activities, particularly in pharmaceuticals and agrochemicals. This article explores the compound's biological activity, synthesis, and related research findings.

The compound features a thiophene ring with a carboxylic acid group, which enhances its reactivity. The presence of both a chloro substituent and methyl groups contributes to its unique chemical properties. This structure allows for various chemical reactions, making it a versatile building block in organic synthesis.

Biological Activities

Research indicates that thiophene derivatives exhibit numerous biological activities, including:

- Anticancer Properties : Thiophene derivatives have shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : These compounds can modulate inflammatory responses.

- Antimicrobial Activity : They display effectiveness against various microbial strains.

- Antihypertensive Effects : Some derivatives may contribute to lowering blood pressure.

- Anti-atherosclerotic Properties : They may help prevent the buildup of plaques in arteries.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation |

| Anti-inflammatory | Modulates inflammatory responses |

| Antimicrobial | Effective against various microbial strains |

| Antihypertensive | Contributes to lowering blood pressure |

| Anti-atherosclerotic | Prevents plaque buildup in arteries |

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of thiophene-based compounds, including this compound.

- In Vitro Studies : A study demonstrated that thiophene derivatives could inhibit specific cancer cell lines effectively. The compound's ability to disrupt cellular processes was linked to its structural features, particularly the carboxylic acid group which enhances interaction with biological targets .

- Pharmacological Evaluation : Another study evaluated the pharmacological properties of similar thiophene compounds. Results indicated that modifications in substituents significantly affect their binding affinity and bioactivity against targets such as PD-L1, a critical checkpoint protein in cancer therapy .

- Toxicity Assessments : Toxicity studies revealed that while some derivatives exhibited promising therapeutic effects, they also showed cytotoxicity at higher concentrations. This necessitates careful evaluation of dosage and administration routes .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Halogenation Reactions : Chlorination of precursor thiophenes followed by carboxylation.

- Methylation Techniques : Introduction of methyl groups via alkylation methods.

- Carboxylation Reactions : Utilizing carboxylic acid derivatives to introduce the carboxyl group at the appropriate position.

Table 2: Synthesis Routes

| Synthesis Method | Description |

|---|---|

| Halogenation | Chlorination followed by carboxylation |

| Methylation | Alkylation methods to introduce methyl groups |

| Carboxylation | Use of carboxylic acid derivatives |

科学研究应用

Chemical Synthesis

The primary application of 2-chloro-4,5-dimethylthiophene-3-carboxylic acid lies in its role as an intermediate in organic synthesis. Its chemical reactivity is attributed to the presence of both the carboxylic acid group and the chloro substituent, allowing it to participate in various reactions:

- Esterification : The carboxylic acid can react with alcohols to form esters.

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.

- Decarboxylation : Under certain conditions, the carboxylic acid group can be removed, leading to the formation of thiophene derivatives.

These reactions make this compound a valuable building block for synthesizing more complex organic molecules.

Agrochemical Applications

The compound also holds potential in agriculture as a precursor for developing fungicides. Thiophene rings are commonly found in many fungicidal agents due to their ability to disrupt fungal cell functions:

- Fungicides : this compound can be utilized to synthesize novel fungicides that target specific plant pathogens. Research has shown that related thiophene compounds can effectively control diseases such as Take-All disease in crops .

Material Science

Beyond biological applications, this compound may find use in material science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and electrical conductivity due to the inherent characteristics of thiophene derivatives.

Case Studies and Research Findings

准备方法

General Synthetic Strategy

The synthesis typically involves:

- Formation of a substituted thiophene ring with methyl groups at positions 4 and 5.

- Introduction of a chloro substituent at position 2.

- Installation of a carboxylic acid group at position 3.

Two main approaches are reported:

- Halogenation of methyl-substituted thiophene carboxylic acid derivatives

- Cyclization reactions from mercaptoketones and acrylates to form thiophene carboxylates, followed by chlorination

Detailed Preparation Methods

Preparation via Mercaptoketone and Acrylate Cyclization

This method involves the reaction of an alpha-mercaptoketone (e.g., 3-mercapto-2-butanone) with an acrylate (e.g., methyl-3-methoxyacrylate) in the presence of an alkoxide base catalyst to form a substituted tetrahydrothiophene intermediate, which is then converted to the aromatic thiophene carboxylate by acid treatment.

- Catalysts: Sodium methoxide (NaOMe) or other alkoxide bases (e.g., sodium t-amylate, potassium t-butoxide)

- Solvents: Aprotic solvents such as toluene, chlorobenzene, heptane, or xylene

- Reaction Conditions:

- Base catalyst amount: 0.025–0.2 equivalents relative to mercaptoketone

- Temperature: 25–35 °C during addition of acrylate

- Stirring for 21 hours at room temperature after addition

- Workup: Neutralization with concentrated hydrochloric acid, phase separation, washing with sodium bicarbonate, drying, and distillation to isolate 3-carbomethoxy-4,5-dimethylthiophene intermediate

- Conversion: Treatment with strong acid (e.g., sulfuric acid, phosphoric acid, or methanesulfonic acid) to aromatize the intermediate to thiophene

This method yields high purity thiophene carboxylates that can be further functionalized.

Alternative Synthetic Routes

- Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride, followed by alkali hydrolysis to obtain the carboxylic acid.

- Grignard reaction of 5-chloro-2-bromothiophene with magnesium, followed by carbonation and acid-base treatment.

- Oxidation of 5-chloro-2-acetylthiophene with sodium chlorite and potassium dihydrogen phosphate system.

These methods offer alternative pathways but may involve more steps or harsher conditions.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalysts/Conditions | Advantages | Yield/Purity |

|---|---|---|---|---|

| Mercaptoketone + Acrylate Cyclization | 3-mercapto-2-butanone + methyl-3-methoxyacrylate | Alkoxide base (NaOMe), aprotic solvents, acid aromatization | Mild conditions, high selectivity | High (not specified) |

| One-pot Chlorination-Carboxylation | 2-thiophenecarboxaldehyde + Cl2 + NaOH | Chlorination at low temp, base hydrolysis, solvent extraction | One-pot, scalable, high purity | ~92% purity by HPLC |

| Friedel-Crafts Acylation + Hydrolysis | 2-chlorothiophene + trichloroacetyl chloride | AlCl3 catalyst, alkali hydrolysis | Established method | High (98.8% reported) |

| Grignard + Carbonation | 5-chloro-2-bromothiophene + Mg + CO2 | Grignard reagent formation | Direct carboxylation | Not specified |

| Oxidation of Acetylthiophene | 5-chloro-2-acetylthiophene + NaClO2 | Oxidation with sodium chlorite | Simple oxidation step | Not specified |

Research Findings and Notes

- The mercaptoketone-acrylate method is favored for producing methyl-substituted thiophene carboxylates that serve as intermediates for fungicide synthesis.

- The one-pot chlorination-carboxylation method offers a streamlined synthesis of chlorinated thiophene carboxylic acids with good control over reaction parameters and high purity products, suitable for industrial-scale synthesis.

- Alternative methods such as Friedel-Crafts acylation provide high yields but require handling of corrosive reagents and strict control of reaction conditions.

- Purification typically involves solvent extraction, pH adjustment, recrystallization, and drying to achieve high purity suitable for further chemical transformations.

常见问题

Q. What are the common synthetic routes for 2-Chloro-4,5-dimethylthiophene-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves chlorination of 4,5-dimethylthiophene-3-carboxylic acid. Electrophilic substitution using CuCl₂/NaNO₂/HCl under acidic conditions (e.g., HCl in water) is effective for regioselective chlorination at position 2, as demonstrated in analogous benzoic acid derivatives . Alternative methods, such as thionyl chloride (SOCl₂) activation of the carboxylic acid group, may precede chlorination steps. Reaction temperature (e.g., reflux in toluene) and stoichiometric control minimize by-products like di- or tri-chlorinated analogs. Post-synthesis purification via recrystallization (toluene/ether) or silica gel chromatography ensures >95% purity .

Q. What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

Answer:

- NMR : ¹H NMR identifies methyl groups as singlets (δ 2.1–2.4 ppm) and thiophene protons as deshielded signals (δ 6.8–7.5 ppm). ¹³C NMR confirms the carboxylic carbon at ~165–170 ppm .

- IR : O-H stretches (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) validate the carboxylic acid group .

- X-ray crystallography : Resolves dihedral angles (e.g., 6.8° between carboxylic group and thiophene ring) and hydrogen-bonded dimerization patterns, as seen in related structures .

Q. How should researchers purify this compound to achieve high purity?

Answer:

- Liquid-liquid extraction : Use diethyl ether to isolate the acid from aqueous layers after chlorination .

- Recrystallization : Slow evaporation of toluene solutions yields single crystals suitable for XRD .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients removes polar impurities .

Q. What are the stability considerations for storing this compound?

Answer: The compound is hygroscopic and prone to decarboxylation under prolonged heat. Store in airtight containers at 2–8°C with desiccants. Avoid exposure to strong bases or oxidizing agents, which degrade the thiophene ring .

Advanced Research Questions

Q. How do electronic and steric effects of the 4,5-dimethyl groups influence chlorination regioselectivity at position 2?

Answer:

- Electronic effects : Methyl groups donate electron density via σ-induction, deactivating the thiophene ring. However, steric hindrance at positions 4 and 5 directs electrophiles to the less hindered position 2.

- Experimental validation : Competitive chlorination studies with monosubstituted analogs (e.g., 4-methyl vs. 5-methyl) using CuCl₂/NaNO₂ show >80% selectivity for position 2, confirmed by LC-MS .

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for bond angles?

Answer: Discrepancies (e.g., dihedral angles deviating from DFT-optimized geometries) require:

- High-resolution XRD : Ensure data with R-factors <5% to validate experimental metrics .

- Solid-state NMR : ¹³C CP/MAS detects crystal packing effects influencing bond distortions .

- DFT-D3 calculations : Incorporate dispersion forces to model intermolecular interactions in the crystal lattice .

Q. What mechanistic insights explain side-product formation during chlorination, and how can they be mitigated?

Answer:

- By-products : Di-chlorinated derivatives arise from overhalogenation; trifluoroacetic acid (TFA) adducts form via Friedel-Crafts acylation if SOCl₂ is used.

- Mitigation : Use substoichiometric Cl₂ equivalents (1.1–1.3 eq) and low temperatures (0–5°C) to suppress multiple substitutions. Additive scavengers (e.g., NaHCO₃) quench excess electrophiles .

Q. How is this compound utilized in synthesizing bioactive heterocycles?

Answer: The carboxylic acid serves as a precursor for:

- Thienopyrimidines : Condensation with amidines yields antitumor agents, as demonstrated in ethyl ester analogs .

- Amide derivatives : Coupling with amines via EDC/HOBt generates protease inhibitors, validated by in vitro assays .

Q. What comparative reactivity trends are observed between this compound and its non-chlorinated analog?

Answer:

Q. How can researchers troubleshoot low yields in large-scale syntheses of this compound?

Answer:

- Optimize stoichiometry : Scale-dependent inefficiencies arise from mixing limitations; use semi-batch addition of NaNO₂/CuCl₂.

- Catalyst recycling : Recover CuCl₂ via aqueous extraction to reduce costs .

- Process analytics : In-line FTIR monitors reaction progression, enabling real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。